Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
CAS No.: 92473-55-7
Cat. No.: VC2462452
Molecular Formula: C11H10N2O4
Molecular Weight: 234.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92473-55-7 |
|---|---|
| Molecular Formula | C11H10N2O4 |
| Molecular Weight | 234.21 g/mol |
| IUPAC Name | methyl 1-methyl-2,3-dioxo-4H-quinoxaline-6-carboxylate |
| Standard InChI | InChI=1S/C11H10N2O4/c1-13-8-4-3-6(11(16)17-2)5-7(8)12-9(14)10(13)15/h3-5H,1-2H3,(H,12,14) |
| Standard InChI Key | IBTGJUQDPCIFIA-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=C(C=C2)C(=O)OC)NC(=O)C1=O |
| Canonical SMILES | CN1C2=C(C=C(C=C2)C(=O)OC)NC(=O)C1=O |
Introduction
Identification and Chemical Identity
Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is identified by the CAS Registry Number 92473-55-7. This compound has been cataloged in several chemical databases and is available from commercial sources for research purposes. The following table presents key identifying information for this compound :
| Parameter | Information |
|---|---|
| CAS Registry Number | 92473-55-7 |
| Molecular Formula | C₁₁H₁₀N₂O₄ |
| Molecular Weight | 234.21 g/mol |
| IUPAC Name | Methyl 1-methyl-2,3-dioxo-4H-quinoxaline-6-carboxylate |
| Alternative Names | Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate |
| MDL Number | MFCD16890146 |
| PubChem Compound ID | 13437028 |
Physical and Chemical Properties
Structural Features
Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate possesses a bicyclic structure with a fused benzene and pyrazine ring system. The compound contains several key functional groups that define its chemical behavior :
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A methyl group attached to the N-1 position of the quinoxaline core
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Two carbonyl (C=O) groups at positions 2 and 3, creating the dioxo functionality
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A methyl carboxylate (-COOCH3) group at position 6 of the benzene ring
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An NH group at the 4-position, contributing to the tetrahydro nature of the compound
Computed Physicochemical Properties
Based on computational analysis from PubChem and other databases, the following physicochemical properties have been determined for this compound :
| Property | Value |
|---|---|
| XLogP3-AA | 0.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| Exact Mass | 234.06405680 Da |
| Topological Polar Surface Area | Not specified in available data |
| Heavy Atom Count | 17 |
Chemical Identifiers and Notations
For computational chemistry and database purposes, several notational systems are used to represent this compound :
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Standard InChI: InChI=1S/C11H10N2O4/c1-13-8-4-3-6(11(16)17-2)5-7(8)12-9(14)10(13)15/h3-5H,1-2H3,(H,12,14)
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Standard InChIKey: IBTGJUQDPCIFIA-UHFFFAOYSA-N
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SMILES Notation: CN1C2=C(C=C(C=C2)C(=O)OC)NC(=O)C1=O
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Canonical SMILES: CN1C2=C(C=C(C=C2)C(=O)OC)NC(=O)C1=O
| Hazard Category | Classification |
|---|---|
| Acute Toxicity (Oral) | Category 4 |
| Acute Toxicity (Dermal) | Category 4 |
| Acute Toxicity (Inhalation) | Category 4 |
Comparison with Structural Analogues
Relationship to Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
A closely related compound is Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (CAS: 354793-04-7), which differs only in the absence of the N-methyl group. The following table highlights the key differences and similarities:
| Feature | Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate |
|---|---|---|
| CAS Number | 92473-55-7 | 354793-04-7 |
| Molecular Formula | C₁₁H₁₀N₂O₄ | C₁₀H₈N₂O₄ |
| Molecular Weight | 234.21 g/mol | 220.18 g/mol |
| N-1 Substitution | Methyl group present | No substitution (NH) |
| InChIKey | IBTGJUQDPCIFIA-UHFFFAOYSA-N | NWNGKOXONKYINR-UHFFFAOYSA-N |
The absence of the N-methyl group in the latter compound would likely result in different hydrogen bonding capabilities and potentially different biological activities.
Related Quinoxaline Derivatives
Quinoxaline derivatives constitute a broad class of compounds with diverse structural modifications. A sampling of related compounds includes :
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N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
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2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide
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6-methyl-2,3-dihydroxylquinoxaline
These structural analogues share the basic quinoxaline scaffold but differ in the nature and position of substituents, potentially leading to distinct chemical and biological properties.
Biological and Pharmacological Relevance
Structure-Activity Relationships
The presence of specific functional groups in Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate may contribute to potential bioactivities:
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The carboxylate group at position 6 could enhance binding to target proteins or receptors
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The N-methyl group may influence lipophilicity and membrane permeability
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The dioxo functionality at positions 2 and 3 could participate in hydrogen bonding with biological targets
Some related tetrahydroquinoxaline sulfonamide derivatives have been investigated as colchicine binding site inhibitors (CBSIs), which are potential microtubule targeting agents for cancer treatment .
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